molecular formula C9H11NO2 B8581220 (1-13C]-phenylalanine

(1-13C]-phenylalanine

Cat. No.: B8581220
M. Wt: 166.18 g/mol
InChI Key: COLNVLDHVKWLRT-VGFAOSRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-13C]-Phenylalanine is a chemically defined stable isotope tracer where the carbon at the carboxyl position is replaced with the 13C isotope. This high chemical purity (e.g., 99%) labeled amino acid is a critical tool for advanced biomedical and nutritional research. Its primary research application is in dynamic metabolic studies. Specifically, this compound is used to investigate whole-body protein metabolism, allowing researchers to measure rates of protein synthesis and breakdown (proteolysis) in vivo . When administered, the metabolic conversion of phenylalanine to tyrosine can be traced, providing insights into this crucial biochemical pathway . A significant and well-established use of this compound is in the 13C-Phenylalanine Breath Test (PheBT) . In this non-invasive clinical research assay, the compound is administered orally, and the exhalation of 13CO2 in the breath is measured. Since the hydroxylation of phenylalanine occurs exclusively in the liver, the rate of 13CO2 appearance directly reflects the liver's cytosolic metabolic capacity . This makes the PheBT valuable for evaluating hepatic function and reserve, particularly in studies involving chronic liver diseases such as hepatitis and cirrhosis, and for distinguishing between different stages of liver dysfunction . Furthermore, as an essential amino acid, this compound is also used in studies to determine dietary amino acid requirements and the conditional indispensability of tyrosine . The 13C-label at the carboxyl position is ideal for oxidation studies, as this carbon is rapidly liberated as CO2 during the first step of tyrosine degradation, providing a precise measure of its metabolic fate . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2

Molecular Weight

166.18 g/mol

IUPAC Name

(2S)-2-amino-3-((113C)cyclohexatrienyl)propanoic acid

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i7+1

InChI Key

COLNVLDHVKWLRT-VGFAOSRESA-N

Isomeric SMILES

C1=CC=[13C](C=C1)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

Synthetic and Biosynthetic Methodologies for 1 13c Phenylalanine

Chemical Synthesis Approaches

Chemical synthesis offers a direct and controlled method for the production of [1-¹³C]-phenylalanine. A common strategy involves a chemo-enzymatic approach that combines traditional organic chemistry with the stereospecificity of enzymes. tandfonline.comd-nb.infonih.gov

One established method begins with a labeled precursor, such as sodium [1-¹³C]-acetate. d-nb.infonih.gov This starting material is converted into labeled acetic anhydride, which is then reacted with benzaldehyde (B42025) to yield [1-¹³C]-cinnamic acid. d-nb.infonih.gov The final step involves the enzymatic addition of ammonia (B1221849) to the cinnamic acid derivative, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). d-nb.infonih.gov This enzymatic conversion is highly stereospecific, ensuring the production of the desired L-enantiomer of phenylalanine. tandfonline.com The yield and the level of ¹³C enrichment of the final product are typically determined using enzymatic assays, spectroscopy, and mass spectrometry. tandfonline.com

Enzymatic and Microbial Biosynthesis Strategies

Biological systems, particularly engineered microorganisms, provide a powerful and often more economical alternative for producing isotopically labeled amino acids like [1-¹³C]-phenylalanine. researchgate.net These methods leverage the natural metabolic pathways of organisms, which can be manipulated to enhance the production of specific compounds.

Conversion of Precursors to L-Phenylalanine

A key enzymatic step in both chemical and biological synthesis is the conversion of a precursor molecule to L-phenylalanine. As mentioned previously, phenylalanine ammonia-lyase (PAL) is a crucial enzyme that catalyzes the addition of ammonia to cinnamic acid to form L-phenylalanine. tandfonline.comd-nb.infonih.gov This reaction is a cornerstone of many biosynthetic routes due to its high efficiency and stereospecificity. tandfonline.com

Another important precursor for phenylalanine is its corresponding α-keto acid, phenylpyruvic acid. nih.govnih.gov The transamination of phenylpyruvic acid is a final step in the natural biosynthesis of phenylalanine. Engineered E. coli strains can be used to efficiently convert L-phenylalanine to phenylpyruvic acid, which can then be used as a precursor for labeled phenylalanine synthesis. nih.gov

Site-Specific Enrichment via Engineered Microbial Systems

Engineered microbial systems, predominantly Escherichia coli, have been extensively developed for the site-specific isotopic labeling of amino acids. researchgate.netnih.govnih.gov By manipulating the genetic and metabolic pathways of these bacteria, researchers can direct the flow of carbon from a labeled source to the desired position in the target amino acid. d-nb.info

For instance, E. coli strains can be engineered to overproduce phenylalanine by introducing plasmids containing key genes from the phenylalanine biosynthesis pathway. nih.gov These engineered strains can be grown in media containing a ¹³C-labeled carbon source, such as [1-¹³C]-glucose or [2-¹³C]-glycerol, leading to the incorporation of the ¹³C isotope into the synthesized phenylalanine. nih.govresearchgate.net The specific position of the label within the phenylalanine molecule depends on the labeled carbon source used and the metabolic pathways active in the engineered strain. nih.gov To facilitate purification, these systems are often designed to secrete the produced phenylalanine into the growth medium. nih.gov

Table 1: Comparison of Carbon Sources for Phenylalanine Production in Engineered E. coli

Carbon Source Maximum Production Yield Efficiency (g Phe/g source) Time to Maximum Production
Glycerol 32% 3 days
Glucose 27% 1.5 days
Acetate 10% 4.5 days

Data derived from studies on engineered E. coli systems. nih.gov

Optimization of Incorporation into Recombinant Proteins

A primary application of [1-¹³C]-phenylalanine is its incorporation into recombinant proteins for NMR studies. nih.govnih.gov To achieve high levels of incorporation, several strategies are employed. One common approach is to use auxotrophic E. coli strains that are unable to synthesize phenylalanine themselves. acs.org When these strains are grown in a medium supplemented with [1-¹³C]-phenylalanine, they are forced to incorporate the labeled amino acid into the proteins they produce. acs.org

The efficiency of incorporation can be further enhanced by optimizing the expression system and culture conditions. nih.gov For example, overexpressing genes involved in the aromatic amino acid biosynthesis pathway can significantly increase the yield of phenylalanine. nih.gov Studies have shown that co-overexpressing specific combinations of genes, such as tyrB and ydiB, or aroK and tyrB, leads to a considerable increase in phenylalanine production. nih.gov Additionally, the choice of carbon source and the timing of induction can be fine-tuned to maximize the production of the labeled protein. nih.govfrontiersin.org The level of isotopic incorporation is a critical factor, with methods being developed to achieve high enrichment levels, which is advantageous for many NMR experiments. researchgate.net

Advanced Analytical Methodologies for 1 13c Phenylalanine Detection and Quantification

Mass Spectrometry (MS) Techniques

Mass spectrometry stands as a cornerstone for the analysis of [1-13C]-phenylalanine, offering a suite of techniques that can be adapted to different research questions. These methods rely on the ionization of the compound and the separation of ions based on their mass-to-charge ratio, allowing for the differentiation between the labeled ([1-13C]) and unlabeled ([12C]) forms of phenylalanine.

Isotope Ratio Mass Spectrometry (IRMS)

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique for determining the ratio of stable isotopes in a sample. When applied to [1-13C]-phenylalanine, the sample is first combusted to convert the organic compounds into simple gases. The resulting carbon dioxide (CO2) is then introduced into the mass spectrometer.

The core principle of IRMS in this context is the measurement of the ratio of 13CO2 to 12CO2. This ratio is a direct reflection of the 13C enrichment in the original phenylalanine sample. The high precision of IRMS allows for the detection of very small changes in isotopic composition. Often, IRMS is coupled with gas chromatography (GC-C-IRMS) to first separate phenylalanine from other compounds in a complex biological matrix before combustion and analysis. nih.govucdavis.edu Any amino acid eluting from the gas chromatograph is converted to CO2 and N2 prior to entering the IRMS. nih.gov

Key Research Findings:

GC-C-IRMS has been used to validate data from other mass spectrometry techniques, such as MALDI-FTICR-MSI, in studies tracking the incorporation of labeled phenylalanine into proteins in tumor tissues. nih.gov

The technique's high sensitivity is crucial for studies where only small amounts of biological material are available.

Table 1: GC-C-IRMS Parameters for Amino Acid Analysis
ParameterValue/DescriptionReference
Gas ChromatographThermo Trace GC 1310 ucdavis.edu
Mass SpectrometerThermo Scientific Delta V Advantage ucdavis.edu
Combustion InterfaceGC IsoLink II ucdavis.edu
Combustion ReactorNiO tube with CuO and NiO wires at 1000 °C ucdavis.edu
Water RemovalNafion dryer ucdavis.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the quantification of [1-13C]-phenylalanine enrichment in various biological samples. This method involves the chemical modification of phenylalanine, a process known as derivatization, to make it volatile and suitable for gas chromatography. The derivatized compound is then separated from other components in the sample by the gas chromatograph before being introduced into the mass spectrometer.

In the mass spectrometer, the derivatized phenylalanine is ionized, typically by electron ionization (EI), which causes the molecule to fragment in a predictable manner. The mass spectrometer then separates and detects these fragments. By monitoring specific fragment ions, it is possible to differentiate between the 13C-labeled and unlabeled phenylalanine and to calculate the isotopic enrichment. nih.gov For instance, a study presented a method where urinary phenylalanine was reacted with pentafluorobenzyl bromide to form a disubstituted derivative, which could then be analyzed by GC-EI-MS. nih.gov

Detailed Research Findings:

A study comparing different mass spectrometry techniques found that GC-MS, along with LC/MS/MS and GC/MS/MS, showed a high coefficient of determination when compared to GC-C-IRMS for measuring [ring-13C6]phenylalanine enrichment in muscle protein.

GC-MS has been successfully applied to determine the temporal enrichment of [1-13C]-phenylalanine in urine samples from subjects in indicator amino acid oxidation (IAAO) studies. nih.gov

Table 2: Comparison of MS Techniques for Phenylalanine Enrichment
TechniqueCoefficient of Determination (R²) vs. GC/C/IRMSIntra-assay CV%Inter-assay CV%Muscle Sample Size (µg)
LC/MS/MS0.99621.7%3.2%0.8
GC/MS/MS0.99426.3%10.2%3
GC/MS0.921713.5%25%3
GC/C/IRMSN/A13.0%9.2%8

Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry Imaging (MALDI-FTICR-MSI) for Spatiotemporal Tracing

Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry Imaging (MALDI-FTICR-MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a tissue section. For the analysis of [1-13C]-phenylalanine, a thin tissue slice is coated with a matrix that absorbs energy from a laser. The laser is then fired at specific locations across the tissue, causing the desorption and ionization of molecules, including phenylalanine.

The FTICR mass spectrometer provides very high mass resolution and accuracy, which is essential for separating the [1-13C]-phenylalanine signal from other closely related molecular species. By systematically scanning the entire tissue section, a molecular map is generated, showing the location and relative abundance of the labeled amino acid. This enables researchers to trace the uptake and incorporation of [1-13C]-phenylalanine into different anatomical structures or cell populations within the tissue over time. nih.gov

Detailed Research Findings:

A study on non-small cell lung carcinoma in a mouse model used MALDI-FTICR-MSI to investigate the kinetics of L-[ring-13C6]-phenylalanine. The highest abundance of the labeled phenylalanine was detected in the tumor tissue 10 minutes after injection and decreased over time. nih.gov

The technique revealed that both 13C6-Phe and its metabolite, 13C6-Tyr, showed higher abundances in viable tumor regions compared to non-viable regions, demonstrating the ability of this method to correlate metabolic activity with tissue morphology. nih.gov

High-Resolution Orbitrap Mass Spectrometry for Low Abundance Isotope Enrichment

High-Resolution Orbitrap Mass Spectrometry is a state-of-the-art technique for measuring low levels of isotopic enrichment with high accuracy and sensitivity. nih.gov This method is particularly advantageous when dealing with small sample sizes or when the incorporation of the stable isotope is very low. The Orbitrap mass analyzer can resolve ions with very small mass differences, which helps to eliminate interferences from other molecules in the sample that may have a similar mass to [1-13C]-phenylalanine. nih.govresearchgate.net

In a typical workflow, [1-13C]-phenylalanine is separated from other components of a biological sample using liquid chromatography (LC) before being introduced into the mass spectrometer. The high resolution of the Orbitrap allows for the clear separation of the isotopic peaks of phenylalanine, leading to more accurate quantification of enrichment.

Detailed Research Findings:

A study reported the application of a high-resolution Orbitrap mass spectrometer for the measurement of [ring-13C6]-phenylalanine enrichment in individual muscle proteins. nih.gov

The results showed that the high-resolution MS has significantly improved sensitivity compared to a triple quadrupole MS at very low-level enrichments because of its ability to resolve interferences. nih.gov At higher enrichment levels, the measurements from the Orbitrap platform showed a significant correlation with those from the triple quadrupole platform. nih.gov

Table 3: High-Resolution Orbitrap MS Parameters for [ring-13C6]-Phenylalanine Analysis
ParameterSettingReference
Mass SpectrometerThermo Q Exactive Plus nih.gov
Resolution70,000 nih.gov
AGC Target5e6 nih.gov
Maximum Injection Time100 ms nih.gov
Isolation Width1.0 m/z nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. It is particularly useful for the analysis of isotopically labeled compounds like [1-13C]-phenylalanine.

Carbon-13 NMR (13C-NMR) for Detection of Labeled Positions and Enrichment Levels

Carbon-13 NMR (13C-NMR) spectroscopy is a direct method for observing the 13C nucleus. In a 13C-NMR experiment, the sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The 13C nuclei absorb and re-emit this energy at frequencies that are characteristic of their chemical environment within the molecule.

For [1-13C]-phenylalanine, the 13C label at the C1 (carboxyl) position will give rise to a distinct signal in the 13C-NMR spectrum. The chemical shift of this signal confirms the position of the label. Furthermore, the intensity of this signal relative to the signals of the naturally abundant 13C in the rest of the molecule or to an internal standard can be used to determine the level of isotopic enrichment. nih.gov One-dimensional carbon spectra can confirm high levels of 13C incorporation at specific positions. nih.gov

Detailed Research Findings:

In studies involving the bacterial production of site-specific 13C-labeled phenylalanine, 13C-NMR was used to confirm the identity of the purified product and to determine the isotopic incorporation levels. nih.gov

High levels of 13C incorporation at the Cα, Cγ, and Cε positions of phenylalanine were observed from the one-dimensional carbon spectrum. nih.gov Specifically, 13C incorporation was calculated to be approximately 95% for Cα and averaged around 70% for Cε from integrated peak intensities in the 1H spectra. nih.gov

Multidimensional NMR for Structural and Dynamic Information of Proteins

The selective incorporation of [1-13C]-phenylalanine into proteins provides a powerful probe for nuclear magnetic resonance (NMR) spectroscopy, enabling detailed investigation of protein structure and dynamics. nih.govproquest.comannualreviews.orgscilit.comutoronto.ca The presence of the carbon-13 isotope at the carbonyl (C') position of the phenylalanine residue offers a unique spectroscopic window, distinct from the naturally abundant 12C. This isotopic label is central to a suite of multidimensional NMR experiments that resolve individual atomic nuclei, even in large proteins of up to 30 kDa, by spreading the signals across multiple frequency dimensions. nih.govproquest.comannualreviews.orgutoronto.cabitesizebio.com

Triple-resonance NMR experiments, which correlate the nuclei of 1H, 13C, and 15N, are particularly powerful. proquest.comutoronto.ca When a protein is uniformly labeled with 15N and selectively with [1-13C]-phenylalanine, specific correlations can be established. For instance, magnetization can be transferred from the backbone amide proton and nitrogen to the 13C-labeled carbonyl carbon of the preceding residue. Experiments like the HNCO are fundamental for sequential backbone resonance assignment, a critical first step in any protein NMR study. By identifying the chemical shifts of the atoms in and around the phenylalanine residue, its precise location in the protein's primary sequence can be confirmed.

Once resonances are assigned, more advanced experiments can be employed to extract structural and dynamic information.

Structural Information: Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can identify spatial proximities between the protons attached to the phenylalanine ring and other protons in the protein, providing distance restraints used to calculate the three-dimensional structure. While the [1-13C] label itself doesn't directly participate in NOE with protons, its role in resonance assignment is crucial for interpreting the NOESY data correctly. Solid-state NMR studies have also investigated the 13C chemical shifts of phenylalanine, finding that they are sensitive to local electrostatic field effects rather than simple correlations with backbone or sidechain torsion angles. nih.govillinois.edu This sensitivity can provide insights into the local electronic environment of the residue within the folded protein. nih.govillinois.edu

Dynamic Information: The 13C nucleus is an excellent probe for dynamics. By measuring the relaxation rates (T1 and T2) of the [1-13C]-carbonyl, information about the motion of the protein backbone at that specific residue can be obtained. These measurements can reveal flexibility on timescales from picoseconds to seconds, highlighting regions of the protein that are rigid or, conversely, undergo conformational exchange. cdnsciencepub.comnih.gov Such studies are vital for understanding protein function, as dynamics are often intrinsically linked to enzymatic activity, ligand binding, and allosteric regulation. nih.govproquest.combitesizebio.com

The table below summarizes key multidimensional NMR experiments and the type of information they provide when using proteins labeled with [1-13C]-phenylalanine.

NMR ExperimentNuclei Correlated (in context of [1-13C]-Phe)Primary Information Yielded
HNCO H(i), N(i), C'(i-1)Sequential backbone resonance assignment by linking an amide group with the carbonyl carbon of the preceding residue.
(H)C(CO)NH-TOCSY H(i-1), C(i-1), N(i), H(i)Correlates sidechain atoms of a residue (i-1) with the amide group of the next residue (i), aiding in sequential assignment. proquest.com
13C-NOESY-HSQC 1H-1H (via 13C chemical shifts)Provides through-space correlations between protons, yielding distance restraints for 3D structure calculation. Phenylalanine ring protons to nearby protons.
13C Relaxation (T1, T2) 13CCharacterizes backbone and sidechain dynamics on ps-ns timescales (flexibility, order parameters). nih.gov
Relaxation Dispersion 13CProbes slower conformational exchange processes on µs-ms timescales, often related to function, folding, or binding events.

Radiochemical Detection (Historical Context for 14C-Labeled Analogues)

Before the widespread availability and application of stable isotope analysis with techniques like NMR and mass spectrometry, radioactive isotopes, particularly Carbon-14 (14C), were the cornerstone of tracer methodologies in biochemistry and molecular biology. openmedscience.com The analogue of [1-13C]-phenylalanine, [1-14C]-phenylalanine, was used extensively to trace the metabolic fate and incorporation of phenylalanine into proteins. The detection of this radiolabeled compound relied on methods that could quantify the beta particles emitted during the radioactive decay of 14C. openmedscience.com Two such methods were historically prominent: Liquid Scintillation Counting and Autoradiography.

Liquid Scintillation Counting (LSC) was the primary quantitative method for measuring 14C activity in biological samples. openmedscience.com In this technique, the sample containing [14C]-phenylalanine (e.g., a protein digest or tissue homogenate) is mixed with a "scintillation cocktail." openmedscience.com This cocktail contains fluorescent molecules (fluors) that emit photons of light when they are excited by the beta particles released from 14C decay. openmedscience.comaip.org These light flashes are then detected and counted by photomultiplier tubes in a liquid scintillation counter. openmedscience.comaip.org The rate of flashes is directly proportional to the amount of 14C in the sample, allowing for precise quantification. aip.org LSC was instrumental in early studies of protein synthesis rates, metabolic pathways, and the uptake of amino acids by cells and tissues. nih.govnih.govresearchgate.net

Autoradiography provided spatial information about the location of 14C-labeled compounds within a biological sample. nih.govnih.gov In this method, a tissue slice, cell culture, or chromatography gel containing the [14C]-phenylalanine is placed in direct contact with a photographic emulsion or film. Over time, the beta particles emitted by the 14C expose the silver halide crystals in the emulsion directly above the location of the radiolabel. After development, the resulting pattern of dark silver grains reveals the distribution of the [14C]-phenylalanine within the sample. nih.gov Autoradiography was crucial for visualizing the incorporation of amino acids into specific proteins after separation by gel electrophoresis or for identifying the localization of protein synthesis within different cellular compartments. nih.govnih.govselcia.com

The following table provides a comparative overview of these historical radiochemical detection methods.

FeatureLiquid Scintillation Counting (LSC)Autoradiography
Principle of Detection Beta particles from 14C excite fluors in a liquid cocktail, producing detectable light photons. openmedscience.comBeta particles from 14C directly expose a photographic emulsion, creating a latent image. nih.govnih.gov
Type of Data Quantitative (amount of 14C per sample). openmedscience.comaip.orgQualitative/Semi-quantitative (spatial distribution of 14C). selcia.com
Typical Application Measuring rates of protein synthesis, determining enzyme kinetics, quantifying metabolic flux. nih.govresearchgate.netVisualizing protein bands on a gel, localizing protein synthesis in tissues and cells. nih.govnih.gov
Advantages High sensitivity and accuracy for quantification. openmedscience.comProvides spatial resolution, showing where the label is located.
Limitations Destroys the sample, provides no spatial information.Generally less quantitative than LSC, can require long exposure times.

Applications in Metabolic Flux Analysis and Kinetic Studies

Whole-Body Amino Acid Flux and Turnover Rate Determination

[1-¹³C]-phenylalanine is extensively utilized to determine the whole-body flux and turnover rates of phenylalanine, an essential amino acid. Since phenylalanine is not synthesized in the body, its rate of appearance in the plasma in a post-absorptive state is a direct reflection of whole-body protein breakdown. nih.gov By employing tracer dilution techniques with [1-¹³C]-phenylalanine, researchers can quantify the rate at which phenylalanine enters the systemic circulation from proteolysis and is cleared through protein synthesis and oxidation.

One of the prominent applications of [1-¹³C]-phenylalanine is in the Indicator Amino Acid Oxidation (IAAO) method. This technique is used to determine the dietary requirements of individual indispensable amino acids. nih.gov The underlying principle of the IAAO method is that when an essential amino acid is deficient in the diet, the body's capacity for protein synthesis is limited. Consequently, other essential amino acids, including the indicator amino acid ([1-¹³C]-phenylalanine), are oxidized in excess. nih.gov By measuring the appearance of ¹³CO₂ in expired air, which is a product of [1-¹³C]-phenylalanine oxidation, researchers can assess the adequacy of the dietary intake of the test amino acid. nih.gov

Studies have demonstrated the reliability of the continuous isotope infusion model using ¹³C-labeled tracers for providing consistent estimates of whole-body amino acid kinetics and protein turnover. This approach has been instrumental in enhancing the understanding of how dietary factors influence body nitrogen balance and in refining estimates of amino acid requirements for maintaining protein homeostasis in healthy adults.

Phenylalanine Oxidation and Hydroxylation to Tyrosine

The metabolic fate of phenylalanine includes its irreversible conversion to tyrosine through hydroxylation, a critical step that is primarily localized in the liver. [1-¹³C]-phenylalanine is a key tool for quantifying the rates of this conversion and the subsequent oxidation of phenylalanine.

Tracer studies using [1-¹³C]-phenylalanine allow for the direct measurement of the rate of its conversion to [1-¹³C]-tyrosine. This provides a quantitative measure of phenylalanine hydroxylase activity. The rate of phenylalanine oxidation can be determined by measuring the amount of ¹³CO₂ released in the breath, as the carboxyl group of [1-¹³C]-phenylalanine is liberated as ¹³CO₂ during its catabolism. nih.gov

Research has shown that in post-absorptive healthy individuals, the rate of phenylalanine oxidation, as measured by the recovery of the [1-¹³C]-phenylalanine label in exhaled air, is a significant component of phenylalanine disposal. One study reported a phenylalanine oxidation rate of approximately 7.5 µmol·kg⁻¹·h⁻¹, which was noted to be higher than the determined rate of phenylalanine hydroxylation (approximately 5 µmol·kg⁻¹·h⁻¹). nih.gov It is important to recognize that the use of a [1-¹³C]-phenylalanine tracer can underestimate the true rate of oxidation because the newly formed [1-¹³C]-tyrosine can be incorporated into newly synthesized proteins before it is oxidized. nih.gov

Comparative studies have been conducted to evaluate the kinetic measurements obtained using [1-¹³C]-phenylalanine versus the deuterated tracer, [²H₅]-phenylalanine. While some studies have found no significant difference in the measured flux of phenylalanine between the two tracers in the postabsorptive state, others have highlighted important distinctions, particularly in the context of phenylalanine hydroxylation. nih.gov

A significant finding is that the rate of phenylalanine conversion to tyrosine is substantially lower when measured with the [²H₅]-phenylalanine tracer compared to the [1-¹³C]-phenylalanine tracer in both fasted and fed states. nih.govnih.gov This discrepancy is attributed to a potential isotope effect during the conversion of [²H₅]-phenylalanine to [²H₄]-tyrosine, which makes the deuterated tracer less ideal for accurately measuring phenylalanine hydroxylation. nih.gov Consequently, [1-¹³C]-phenylalanine is often considered the tracer of choice for studies focusing on this specific metabolic pathway. nih.gov

Comparison of Phenylalanine Conversion to Tyrosine (PheOH) Rates (µmol·kg⁻¹·h⁻¹)
TracerFasted State (Mean ± SD)Fed State (Mean ± SD)
[²H₅]-Phenylalanine5.1 ± 2.96.8 ± 3.4
[1-¹³C]-Phenylalanine11.1 ± 5.612.7 ± 7.7

Data derived from a comparative study in four healthy adult men. nih.gov

Protein Synthesis Rate Measurements

[1-¹³C]-phenylalanine is a valuable tracer for measuring the rates of protein synthesis in various tissues. By monitoring the incorporation of this labeled amino acid into proteins over time, researchers can calculate the fractional synthesis rate (FSR) of those proteins.

The principle behind measuring protein synthesis with [1-¹³C]-phenylalanine involves administering the tracer and then measuring its enrichment in the free amino acid pool (the precursor) and in the protein-bound pool over a specific period. This method has been applied to study the synthesis of mixed muscle proteins and other constitutive proteins in the body.

Studies in older adults have utilized [1-¹³C]-phenylalanine to assess the anabolic response to feeding. Research has shown that both basal and feeding-induced muscle protein FSR can be effectively measured using this tracer. nih.govphysiology.org The incorporation of intrinsically L-[1-¹³C]-phenylalanine-labeled protein has also been used to track the journey of dietary amino acids into de novo muscle protein, providing a comprehensive view of post-prandial protein handling. researchgate.net

Beyond mixed protein synthesis, [1-¹³C]-phenylalanine can be used to determine the FSR of specific proteins, offering more granular insights into the metabolic responses of individual proteins to various stimuli. This is particularly important for understanding the regulation of specific physiological processes.

For example, the FSR of myofibrillar proteins, the contractile proteins in muscle, has been assessed using [1-¹³C]-phenylalanine to study the effects of exercise and nutrition on muscle protein anabolism. These studies are crucial for developing strategies to mitigate muscle loss in various populations, including the elderly.

Mixed Muscle Protein Fractional Synthesis Rate (FSR) (%/h) in Older Adults
ConditionLeucine Tracer (Mean ± SEM)Phenylalanine Tracer (Mean ± SEM)
Fasted0.063 ± 0.0050.051 ± 0.004
Fed0.080 ± 0.0070.066 ± 0.005

Data from a study comparing leucine and phenylalanine tracers for FSR measurement. nih.govphysiology.org

Indicator Amino Acid Oxidation (IAAO) Methodologies for Amino Acid Requirements

The Indicator Amino Acid Oxidation (IAAO) method is a minimally invasive stable isotope-based technique used to determine dietary indispensable amino acid (IDAA) requirements. This methodology is predicated on the principle that when an essential amino acid is deficient in the diet, the body cannot efficiently utilize other amino acids for protein synthesis. Consequently, these other amino acids, including a stable isotope-labeled "indicator" amino acid, are oxidized. The oxidation of the indicator amino acid is inversely proportional to the availability of the limiting amino acid being tested.

[1-13C]-phenylalanine is frequently employed as the indicator amino acid in these studies. As the dietary intake of the test amino acid increases and meets the body's requirements for protein synthesis, the oxidation of [1-13C]-phenylalanine decreases. This is because more of the indicator amino acid is being incorporated into newly synthesized proteins. The rate of [1-13C]-phenylalanine oxidation is measured by monitoring the appearance of 13CO2 in expired breath. By plotting the rate of 13CO2 exhalation against graded intakes of the test amino acid, a biphasic linear regression analysis can be applied. The "breakpoint" in this regression model, where the oxidation of [1-13C]-phenylalanine ceases to decrease and plateaus, is interpreted as the mean dietary requirement for the test amino acid.

Detailed Research Findings

A body of research has utilized the IAAO method with [1-13C]-phenylalanine to re-evaluate the requirements for several indispensable amino acids in humans. These studies have consistently suggested that the requirements for certain amino acids may be higher than previously established by other methods, such as nitrogen balance studies.

For instance, in a study determining the lysine requirement in adult males, the oxidation of L-[1-13C]-phenylalanine was measured at various lysine intakes. The results indicated a mean dietary lysine requirement of 37 mg·kg-1·day-1. nih.gov This finding was significantly higher than the then-current World Health Organization recommendation. nih.gov Similarly, a study on the threonine requirement in healthy men, also using L-[1-13C]-phenylalanine as the indicator, established a mean requirement of 19.0 mg·kg-1·day-1, with a safe upper intake level for 95% of the population being nearly four times higher than the existing WHO estimate. nih.gov

The IAAO method with [1-13C]-phenylalanine has also been applied to determine the requirements for total sulfur amino acids (methionine + cysteine) and branched-chain amino acids (BCAAs). A study in young men found the mean requirement for total sulfur amino acids to be 12.6 mg·kg-1·day-1. nih.gov Another investigation in the same demographic determined the mean requirement for total BCAAs to be 144 mg·kg-1·day-1. oup.com

The versatility of the IAAO method with [1-13C]-phenylalanine is further demonstrated in its application to different populations. For example, it has been used to estimate the lysine requirement in women over 60 years of age, yielding a mean requirement of 29 mg·kg-1·day-1. researchgate.net

The data from these studies underscore the utility of the IAAO method with [1-13C]-phenylalanine in providing precise and functional estimates of amino acid requirements.

Data from [1-13C]-phenylalanine IAAO Studies

The following table summarizes the findings from several studies that have used the Indicator Amino Acid Oxidation method with [1-13C]-phenylalanine to determine the requirements for various indispensable amino acids in humans.

Test Amino AcidStudy PopulationMean Requirement (mg·kg-1·day-1)Upper 95% Confidence Interval (mg·kg-1·day-1)
LysineYoung Adult Males37Not Reported
ThreonineYoung Men19.026.2
Total Sulfur Amino AcidsYoung Men12.621
Total Branched-Chain Amino AcidsYoung Healthy Adult Men144210
LysineWomen >60 years2933

Investigations in Microbial Metabolism

Elucidation of Central Carbon Metabolism Pathways

While tracers like ¹³C-labeled glucose are more commonly used to directly probe central carbon metabolism, the analysis of ¹³C labeling in proteinogenic amino acids, including phenylalanine, is a cornerstone of ¹³C-Metabolic Flux Analysis (¹³C-MFA). The specific labeling pattern of phenylalanine, which is synthesized from the central metabolic precursors phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), provides crucial information for quantifying the fluxes through glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govnih.gov

Furthermore, the catabolism of phenylalanine can be traced to understand its contribution to the tricarboxylic acid (TCA) cycle. Phenylalanine degradation can yield fumarate (B1241708) and acetoacetate, which is then converted to acetyl-CoA. quora.com By supplying [1-¹³C]-phenylalanine and monitoring the ¹³C label in TCA cycle intermediates, researchers can elucidate the activity of these catabolic routes.

Key Precursors from Central Carbon Metabolism for Phenylalanine Biosynthesis:

Precursor MoleculeOriginating Pathway
Phosphoenolpyruvate (PEP)Glycolysis nih.govwikipedia.org
Erythrose-4-Phosphate (E4P)Pentose Phosphate Pathway
Product Biosynthesis Pathway
PhenylalanineShikimate Pathway frontiersin.org

This interactive table outlines the precursors from central carbon metabolism that are essential for the biosynthesis of phenylalanine via the shikimate pathway.

In studies involving Escherichia coli, the ¹³C enrichment data from phenylalanine, along with other amino acids like glutamate, aspartate, and alanine, has been identified as essential for a reliable analysis of the flux distribution throughout the central carbon network. nih.gov The labeling pattern within these amino acids reflects the activities of the core pathways, enabling a comprehensive understanding of the metabolic state of the cell. nih.gov

Carbon Flux Distribution and Network Analysis in Yeast and Bacteria

Metabolic flux analysis (MFA) is a critical tool for quantifying the rates (fluxes) of intracellular reactions. springernature.com When combined with stable isotope tracers, ¹³C-MFA provides a detailed map of carbon flow through the metabolic network. springernature.comnih.govresearchgate.netoup.com In these experiments, a ¹³C-labeled substrate (commonly glucose) is supplied to the microorganism, and the resulting distribution of ¹³C atoms in metabolites, particularly proteinogenic amino acids, is measured.

The analysis of the labeling pattern in phenylalanine is instrumental in these studies. Since its carbon backbone is derived from both the glycolytic and pentose phosphate pathways, the specific isotopomer distribution in phenylalanine provides strong constraints for calculating the flux split between these two major pathways.

In a study of an L-phenylalanine-producing E. coli strain, ¹³C-based flux analysis was performed to monitor the metabolic state during industrial-like fermentation conditions. nih.gov The analysis revealed that a high rate of conversion from phosphoenolpyruvate (PEP) to pyruvate (B1213749) was a primary reason for a decrease in the phenylalanine yield over time. nih.gov This detailed flux information, derived from labeling data, pointed to specific enzymes as promising targets for metabolic engineering to improve production. nih.gov

Representative Metabolic Fluxes in S. cerevisiae

Metabolic PathwayRelative Flux (%)
Glycolysis75-85%
Pentose Phosphate Pathway15-25%
TCA Cycle5-10%
Anaplerotic Reactions3-7%

This interactive table shows typical relative flux distributions in the central carbon metabolism of Saccharomyces cerevisiae during aerobic growth on glucose, as determined by ¹³C-MFA studies. nih.govresearchgate.net

Large-scale flux analysis in Saccharomyces cerevisiae has utilized ¹³C-tracer experiments to map the active reactions during growth on glucose. nih.govresearchgate.net By creating knockout mutants and analyzing the resulting changes in metabolic fluxes, researchers can understand the robustness and flexibility of the metabolic network. nih.gov The labeling patterns in amino acids, including phenylalanine, are essential readouts in these systemic analyses.

Tracing Biosynthetic Pathways of Secondary Metabolites

Phenylalanine is a crucial precursor for a wide array of secondary metabolites in microorganisms, including antibiotics, toxins, and other bioactive compounds. frontiersin.orgmdpi.com Supplying [1-¹³C]-phenylalanine to a microbial culture allows for the direct tracing of its incorporation into these downstream products. This approach is definitive in confirming precursor-product relationships and elucidating the sequence of biochemical reactions in a biosynthetic pathway.

A prominent example is the biosynthesis of gliotoxin (B1671588), a fungal secondary metabolite from the epidithiodiketopiperazine class. The biosynthesis begins when the nonribosomal peptide synthetase (NRPS) enzyme GliP catalyzes the condensation of phenylalanine and serine. mdpi.com By feeding a culture of the producing fungus, such as Aspergillus fumigatus, with [1-¹³C]-phenylalanine, the ¹³C label can be specifically tracked into the phenylalanine-derived portion of the gliotoxin molecule, confirming its role as a direct building block. mdpi.com

In a study on Klebsiella sp., the metabolism of various photoreactive L-phenylalanine derivatives was investigated. mdpi.com The analysis revealed that these derivatives were processed through the native phenylalanine metabolic pathways, producing distinct sets of metabolites. This demonstrates how labeled phenylalanine can be used to probe the substrate specificity and reaction mechanisms of enzymes involved in both primary and secondary metabolism. mdpi.com

Phenylalanine-Derived Secondary Metabolites:

Compound ClassExamplePrecursor Role of Phenylalanine
EpidithiodiketopiperazinesGliotoxinDirect incorporation via NRPS mdpi.com
PhenylpropanoidsCinnamic AcidDeamination via Phenylalanine Ammonia-Lyase (PAL) mdpi.com
LignansVariousDimerization of phenylpropanoid units

This interactive table lists examples of secondary metabolite classes that are derived from phenylalanine, highlighting its role as a key biosynthetic precursor.

Single-Cell Metabolism Studies via Stable Isotope Probing

Investigating metabolic activity at the single-cell level is crucial for understanding phenotypic heterogeneity within a microbial population. Stable Isotope Probing (SIP) combined with high-resolution analytical techniques like Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) and Raman microspectroscopy allows for the visualization and quantification of isotope incorporation in individual cells. nih.govoup.com

[1-¹³C]-phenylalanine is a particularly useful probe in these studies. Raman microspectroscopy can detect the vibrational modes of chemical bonds, and the introduction of a heavier isotope like ¹³C causes a detectable shift in the Raman spectrum. The characteristic aromatic ring-breathing mode of phenylalanine at ~1003 cm⁻¹ shifts to a lower wavenumber (~964 cm⁻¹) when the molecule contains ¹³C. nih.gov This shift serves as a clear marker for the incorporation of labeled phenylalanine into the cell's proteome.

This technique has been used to study soil microorganisms, distinguishing between cells that actively synthesize their own phenylalanine from a provided ¹³C-labeled carbon source (like ¹³C-cellulose) and those that preferentially uptake unlabeled phenylalanine from the environment. nih.gov The absence of the ¹³C-phenylalanine peak in cells that were otherwise enriched in ¹³C indicated that they were importing phenylalanine rather than synthesizing it. nih.gov

Techniques for Single-Cell Stable Isotope Probing:

TechniquePrincipleInformation Gained
Raman MicrospectroscopyInelastic scattering of light reveals vibrational modes of molecules. Isotope incorporation causes a detectable spectral shift. nih.govSemi-quantitative analysis of specific labeled compounds (e.g., ¹³C-phenylalanine) within a single cell. nih.gov
NanoSIMSA focused ion beam sputters secondary ions from a sample surface, which are analyzed by a mass spectrometer.High-resolution imaging of the elemental and isotopic composition (e.g., ¹³C/¹²C ratio) of a single cell. nih.govoup.com

This interactive table compares two key techniques used for single-cell metabolic studies with stable isotopes.

While not a microbial study, research using stimulated Raman scattering (SRS) microscopy with ¹³C-phenylalanine in mammalian cells has demonstrated the ability to visualize and quantify proteome degradation over time with subcellular resolution. nih.gov This highlights the power of using labeled phenylalanine to track protein dynamics, a principle that is directly applicable to studying microbial physiology at the single-cell level.

Applications in Plant Biochemistry and Biosynthesis

Phenylpropanoid Pathway Elucidation

The phenylpropanoid pathway is a major route in plant secondary metabolism, responsible for synthesizing thousands of compounds vital for plant structure, defense, and reproduction. nih.gov L-phenylalanine is the primary precursor for this extensive pathway. frontiersin.org The journey begins when the enzyme phenylalanine ammonia-lyase (PAL) catalyzes the conversion of L-phenylalanine into trans-cinnamic acid and ammonia (B1221849). wikipedia.orgnih.govsciopen.com This is the committed step that channels carbon from primary metabolism into the production of phenylpropanoids. wikipedia.orgusda.gov

By supplying plants with [1-13C]-phenylalanine, researchers can track the ¹³C label as it is incorporated into downstream products. Following the initial action of PAL, the label can be traced to cinnamic acid and then to subsequent intermediates like p-coumaric acid, which is formed through the action of cinnamate 4-hydroxylase (C4H). nih.govresearchgate.net Further enzymatic steps lead to the formation of activated thioesters, such as p-coumaroyl-CoA, a central branch-point intermediate. nih.govscirp.org

Isotopic labeling studies are instrumental in mapping the flow of carbon through these complex and interconnected reactions. usda.gov Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can detect the presence and position of the ¹³C atom in isolated metabolites, confirming precursor-product relationships and elucidating the sequence of enzymatic reactions. nih.gov This approach has been fundamental in verifying the steps that lead to the biosynthesis of lignin, flavonoids, coumarins, and stilbenes. nih.govscirp.org

Biosynthesis of Plant Secondary Metabolites (e.g., Stilbenes, Piperamides, Tenellin)

The utility of [1-13C]-phenylalanine extends to deciphering the biosynthetic origins of specific classes of secondary metabolites derived from the phenylpropanoid pathway.

Stilbenes: Stilbenes, such as the well-known compound resveratrol, are phytoalexins that play a crucial role in plant defense. scirp.orgnih.gov Their biosynthesis is a direct extension of the phenylpropanoid pathway. nih.govscirp.org The key enzyme, stilbene synthase (STS), catalyzes the condensation of one molecule of a cinnamic acid derivative (like p-coumaroyl-CoA) with three molecules of malonyl-CoA to form the characteristic stilbene backbone. nih.govscirp.orgnih.govnih.gov Feeding experiments with ¹³C-labeled phenylalanine have confirmed that the C6-C2 unit of the stilbene scaffold originates from this amino acid, thereby solidifying our understanding of this important biosynthetic branch. scirp.org The structure of stilbene synthase is closely related to that of chalcone synthase (CHS), the key enzyme in flavonoid biosynthesis, and both enzymes utilize the same substrates to produce different classes of compounds. researchgate.neturegina.camdpi.com

Piperamides: Piperamides are a class of amides found in plants of the Piper genus, with piperine being the compound responsible for the pungency of black pepper. Their biosynthesis has a mixed origin, where the aromatic portion is derived from phenylalanine via the phenylpropanoid pathway. nih.govscielo.brbiorxiv.org Isotopic tracer studies, primarily using ¹⁴C-labeled phenylalanine, have been pivotal in confirming this connection. When labeled phenylalanine is supplied to Piper species, the label is incorporated into various piperamides. This demonstrates that the phenylpropanoid moiety of these molecules originates from cinnamic acid, which is derived from phenylalanine. nih.govscielo.brresearchgate.net

Incorporation of Labeled Phenylalanine into Piperamides in Piper tuberculatum
CompoundIncorporation (%)Plant PartTime (hours)
Piperine≥ 6.55%Stems1
Piperine≥ 7.36%Roots4
4,5-Dihydropiperine≥ 3.19%Stems1
Fagaramide≥ 3.98%Leaves1
Fagaramide≥ 16.70%Stems24
trans-Piplartine≥ 8.01%Stems4
Dihydropiplartine≥ 4.92%Leaves1

Data derived from studies using L-[UL-¹⁴C]-phenylalanine, illustrating the principle of tracing the precursor into final products. researchgate.net

Tenellin: Tenellin is a 2-pyridone pigment produced by the entomopathogenic fungus Beauveria bassiana. nih.govuniprot.org Its structure is formed by the condensation of a polyketide chain with a phenylpropanoid unit. nih.gov The biogenetic origins of its carbon atoms were established by feeding the fungus various ¹³C-enriched precursors, including DL-[carboxy-¹³C]phenylalanine and DL-[α-¹³C]phenylalanine. nih.gov By analyzing the resulting ¹³C-enriched tenellin using ¹³C nuclear magnetic resonance (NMR) spectrometry, researchers could precisely map which carbon atoms in the final molecule were derived from the labeled precursor. These experiments confirmed that the phenylpropanoid component of tenellin is derived from phenylalanine, although the labeling patterns suggested a rearrangement of this unit occurs at some point during the synthesis. nih.gov

Labeled Precursors Used in Tenellin Biosynthesis Studies in Beauveria bassiana
Labeled PrecursorPathway Component Traced
[1-¹³C]-acetatePolyketide chain
[2-¹³C]-acetatePolyketide chain
[1,2-¹³C]-acetateIntact two-carbon units of the polyketide chain
L-[Me-¹³C]methionineSubstituent methyl groups of the polyketide chain
DL-[carboxy-¹³C]phenylalaninePhenylpropanoid unit
DL-[α-¹³C]phenylalaninePhenylpropanoid unit

Summary of precursors used to elucidate the origins of the carbon skeleton of Tenellin. nih.gov

Applications in Proteomics and Structural Biology

Stable Isotope Labeling for Protein Quantification (e.g., SILAC principles using stable isotope labeled amino acids)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used and robust method for quantitative proteomics that relies on metabolic incorporation of "heavy" isotopically labeled amino acids into proteins. thermofisher.comyale.edu The principle involves growing two cell populations in culture media that are identical except for one key difference: one medium contains a "light" (natural abundance) essential amino acid, while the other contains a "heavy," stable isotope-labeled version of that same amino acid. yale.edu [1-13C]-phenylalanine can serve as the "heavy" amino acid in such experiments.

As cells from the "heavy" population are cultured, they incorporate [1-13C]-phenylalanine into all newly synthesized proteins in place of the natural "light" phenylalanine. After a sufficient number of cell divisions, the entire proteome of this population becomes labeled. yale.edu The "light" and "heavy" cell populations can then be subjected to different stimuli or experimental conditions. Subsequently, the cell populations are combined, and the proteins are extracted, digested (typically with trypsin), and analyzed by mass spectrometry. thermofisher.com

Because the light and heavy amino acids are chemically identical, the corresponding peptides co-elute during liquid chromatography separation. yale.edu However, they are distinguishable in the mass spectrometer due to the mass difference imparted by the ¹³C isotope. A peptide containing [1-13C]-phenylalanine will have a mass exactly 1.00335 Da greater than its unlabeled counterpart for each incorporated labeled residue. The relative abundance of proteins between the two cell populations can be accurately quantified by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectrum. thermofisher.com This approach minimizes quantitative errors because the samples are combined early in the workflow, ensuring they are processed identically. thermofisher.com

While [1-13C]-phenylalanine is effective, other phenylalanine isotopologues with greater mass shifts, such as [¹³C₆]-phenylalanine, are also used to provide a larger separation from the natural isotope envelope, further simplifying data analysis. researchgate.net

Table 1: Mass Shifts of Different Phenylalanine Isotopologues Used in Quantitative Proteomics
IsotopologueChemical FormulaMass Shift (Da) per ResidueTypical Application
L-Phenylalanine (Light)C₆H₅CH₂CH(NH₂)COOH0Control sample in SILAC
[1-¹³C]-phenylalanineC₆H₅CH₂CH(NH₂)¹³COOH+1.00335"Heavy" label in 2-plex SILAC
[¹³C₆]-phenylalanine (ring-labeled)¹³C₆H₅CH₂CH(NH₂)COOH+6.0201"Heavy" label in 2-plex SILAC for larger mass shift

Site-Specific Isotopic Labeling for Nuclear Magnetic Resonance Structural Studies

Site-specific isotopic labeling is a crucial strategy in NMR spectroscopy for studying the structure, dynamics, and interactions of large biomolecules like proteins. nih.gov By introducing isotopes such as ¹³C at specific, predefined locations within an amino acid, researchers can dramatically simplify otherwise complex NMR spectra. whiterose.ac.uk This simplification helps to overcome challenges associated with signal overlap and line broadening that are common in large proteins. whiterose.ac.uk While [1-¹³C]-phenylalanine provides a specific label, NMR studies focused on protein structure and dynamics often benefit from labeling positions with directly attached protons, such as the alpha-carbon (Cα) or the carbons of the aromatic ring. nih.gov

A major advantage of site-specific labeling is the ability to generate isolated ¹H-¹³C spin systems. nih.gov In a typical uniformly ¹³C-labeled protein, every ¹³C atom is coupled to its neighboring ¹³C atoms, resulting in complex signal splitting that complicates spectral analysis. nih.gov By selectively introducing a single ¹³C label into an otherwise unlabeled (or deuterated) molecule, these one-bond ¹³C-¹³C couplings are eliminated. nih.gov This results in a simplified spectrum where each labeled site gives rise to a single, sharp cross-peak in a [¹³C,¹H]-HSQC experiment. nih.gov

For phenylalanine, this can be achieved by providing bacteria during protein expression with specific ¹³C-labeled precursors that direct the isotope to a single position in the amino acid's aromatic ring. nih.govnih.gov For example, using 2-¹³C-glycerol as the sole carbon source can produce phenylalanine with ¹³C incorporated at the Cε position. nih.gov This creates an isolated ¹H-¹³C spin system ideal for NMR analysis. This technique simplifies resonance assignment to the point that it can be done unambiguously through site-directed mutagenesis, even in systems too large for traditional assignment methods. nih.gov

Table 2: Examples of Precursors for Site-Specific Phenylalanine Labeling and Resulting Spin Systems
¹³C-Labeled PrecursorResulting Phenylalanine Labeling PatternNMR Application
[2-¹³C]-glycerol¹³C at Cα, Cγ, and Cε positionsCreates isolated ¹H-¹³C spin systems at Cα and Cε for structural and dynamic studies. nih.gov
[3-¹³C]-pyruvate¹³C at a single δ carbonGenerates a single [¹³C,¹H] cross-peak per phenylalanine residue, simplifying spectra. nih.gov
[1-¹³C]-glucoseAlternating ¹³C incorporation patternFacilitates measurement of protein dynamics. nih.gov

The aromatic side chains of phenylalanine, tyrosine, and tryptophan are excellent probes for studying protein structure and function. They are frequently found in the hydrophobic core of proteins, where they play key structural roles, and at interfaces mediating protein-protein or protein-ligand interactions. whiterose.ac.uknih.gov Site-specific isotopic labeling of the phenylalanine aromatic ring makes it possible to use NMR to monitor these residues with high sensitivity.

By analyzing NMR signals from the labeled aromatic ¹H-¹³C spin systems, researchers can obtain detailed information about the local environment and dynamics of the phenylalanine side chain. acs.org For instance, the rotational motion of the aromatic ring, known as a "ring flip," can be characterized. acs.orgacs.org The rate of these flips provides insight into the packing and flexibility of the protein's interior. acs.org Furthermore, because the chemical shifts of the aromatic carbons and protons are highly sensitive to their electronic environment, any changes in protein conformation or binding to another molecule will perturb these shifts. nih.gov This allows researchers to map interaction surfaces, monitor conformational changes upon ligand binding, and study the kinetics of protein folding. biorxiv.org

Methodological Considerations and Tracer Selection

Isotope Effects in Metabolic Studies

An "isotope effect" refers to the change in the rate of a chemical reaction or metabolic process when an atom in a reactant is replaced with one of its heavier isotopes. In the context of [1-13C]-phenylalanine, the substitution of a naturally abundant 12C atom with a 13C atom at the carboxyl position can potentially influence the rates of enzymatic reactions. While often assumed to be negligible, these kinetic isotope effects can impact the calculated metabolic fluxes and must be considered for a rigorous interpretation of the data.

Neglecting kinetic isotope effects in 13C-metabolic flux analysis can lead to errors comparable in magnitude to measurement errors from analytical instruments like gas chromatography-mass spectrometry (GC-MS). Therefore, a thorough assessment of errors in 13C labeling data, the goodness-of-fit between models and data, and the confidence intervals of estimated metabolic fluxes should ideally account for potential isotope effects.

Studies comparing [1-13C]-phenylalanine with deuterated tracers like [ring-2H5]-phenylalanine have provided evidence of isotope effects in specific metabolic pathways. For instance, a significant isotope effect has been observed in the renal tubular reabsorption of phenylalanine. While the plasma-to-urine isotope enrichment ratio for [13C]phenylalanine remains close to unity at isotopic steady state, the ratio for [2H5]phenylalanine is significantly lower, suggesting discrimination against the deuterated isotopomer in renal transport. This implies that urine sampling with [2H5]phenylalanine could lead to an underestimation of amino acid flux.

Furthermore, the process of hydroxylation, where phenylalanine is converted to tyrosine, is a critical step that can be influenced by isotopic substitution. The use of [2H5]-phenylalanine as a tracer has been shown to result in substantially lower calculated rates of phenylalanine hydroxylation compared to when [1-13C]-phenylalanine is used. This discrepancy is attributed to a significant kinetic isotope effect associated with the cleavage of the carbon-deuterium bond on the phenyl ring during the hydroxylation reaction, which is catalyzed by phenylalanine hydroxylase.

Validation and Accuracy of Tracer Models

The data generated from [1-13C]-phenylalanine infusions are interpreted using mathematical models to calculate rates of protein synthesis, breakdown, and amino acid oxidation. The accuracy of these models is paramount for obtaining physiologically meaningful results. Validation of these models involves ensuring that the underlying assumptions are met and that the chosen precursor pool for calculating protein synthesis rates is appropriate.

A crucial aspect of tracer model accuracy is the selection of the true precursor for protein synthesis. For accurate calculations, the isotopic enrichment of the amino acid pool directly used for charging transfer RNA (tRNA) should be used. Studies have shown that at low perfusate phenylalanine concentrations, the specific activity of phenylalanyl-tRNA can be significantly different from that of both extracellular and intracellular free phenylalanine pools. Using the intracellular specific activity in such cases can lead to an overestimation of the protein synthesis rate, while using the extracellular specific activity can cause an underestimation. At higher physiological concentrations of phenylalanine (e.g., 0.4 mM), the specific activities of extracellular, intracellular, and tRNA-bound phenylalanine tend to be the same, leading to more accurate calculations of protein synthesis rates.

Furthermore, the route of tracer administration can influence the results. Studies comparing intravenous versus oral administration of [1-13C]-phenylalanine have found that estimates of daily phenylalanine oxidation and hydroxylation rates are significantly higher with the oral tracer. This suggests that the chosen model must account for splanchnic (gut and liver) metabolism, which is more pronounced with oral tracer administration. Some research has implied that the [13C]phenylalanine probe might underestimate the whole-body irreversible loss of phenylalanine, potentially leading to an overestimation of daily phenylalanine balance. This highlights the need for careful model selection and interpretation of the resulting kinetic data.

General validation schemes for 13C metabolite tracer studies emphasize the importance of assessing procedural blanks, matrix interferences, and using in-house synthesized 13C-labeled reference materials to ensure analytical accuracy. Such rigorous validation helps in identifying potential contaminants and ensures that changes in labeling patterns as low as 1% can be reliably measured.

Comparison with Other Labeled Amino Acid Isotopomers (e.g., [ring-13C6]-phenylalanine, [15N]-phenylalanine, [2H5]-phenylalanine)

The choice of tracer can significantly impact the outcome of metabolic studies. Comparing [1-13C]-phenylalanine with other isotopomers provides valuable insights into their respective strengths and limitations.

[2H5]-phenylalanine: As discussed, a primary difference between [1-13C]-phenylalanine and [ring-2H5]-phenylalanine lies in the measurement of phenylalanine conversion to tyrosine. Studies consistently show that the rate of hydroxylation is significantly lower when measured with the deuterated tracer. nih.govnih.gov This is attributed to a primary kinetic isotope effect during the enzymatic hydroxylation. In both fasted and fed states, the hydroxylation rate measured with [2H5]-phenylalanine was found to be substantially lower than that measured with [1-13C]-phenylalanine. nih.gov However, for measuring whole-body protein breakdown and synthesis, the [2H5]-phenylalanine and [13C]leucine methods have been shown to generate similar results in response to physiological perturbations like insulin infusion. nih.gov

Comparison of Phenylalanine Conversion to Tyrosine (μmol·kg⁻¹·h⁻¹)
Metabolic State[1-13C]-phenylalanine[ring-2H5]-phenylalanineP-value
Fasted11.1 ± 5.65.1 ± 2.9<0.05
Fed12.7 ± 7.76.8 ± 3.4<0.05

Data adapted from a study comparing the two tracers in healthy adult men. nih.gov

[15N]-phenylalanine: This isotopomer is used to trace the fate of the amino group of phenylalanine. Studies comparing [1-13C]-phenylalanine with [15N]-phenylalanine for measuring phenylalanine flux have found no significant difference between the two tracers. This suggests that in normal subjects, the metabolic role of phenylalanine transamination is minor, and that [15N]-phenylalanine provides an accurate measure of phenylalanine kinetics, comparable to that of [1-13C]-phenylalanine.

[ring-13C6]-phenylalanine: This tracer, where all six carbon atoms on the phenyl ring are labeled, is another alternative. When used to measure mixed muscle protein fractional synthesis rate (FSR), the results obtained with [ring-13C6]-phenylalanine are not significantly different from those obtained with [ring-2H5]-phenylalanine. physiology.org However, FSR values calculated using either phenylalanine isotopomer were found to be approximately 20% lower than those calculated using a [2H3]leucine tracer simultaneously. physiology.org This indicates that while different phenylalanine isotopomers may yield similar results, the choice of the amino acid tracer itself (phenylalanine vs. leucine) can lead to different absolute rates of muscle protein synthesis.

Muscle Protein Fractional Synthesis Rate (%/h) with Different Tracers
Metabolic StateLeucine Tracer ([5,5,5-2H3]leucine)Phenylalanine Tracers ([ring-13C6] or [ring-2H5])P-value
Fasted0.063 ± 0.0050.051 ± 0.004<0.001
Fed0.080 ± 0.0070.066 ± 0.005<0.001

Data from a study in older adults showing that absolute FSR differs between leucine and phenylalanine tracers, though the anabolic response to feeding is similar. physiology.org

Q & A

Basic Research Questions

Q. What experimental designs are optimal for quantifying hepatic phenylalanine hydroxylase (PAH) activity using [1-13C]-phenylalanine?

  • Methodology : Intravenous administration of [1-13C]-phenylalanine (20 mg/kg body weight) followed by timed breath sampling (e.g., at 10, 20, 30, and 60 minutes post-injection) to measure 13CO2 enrichment via isotope ratio mass spectrometry. PAH activity is calculated using the 13C excretion rate constant (PheBT-k) and validated against enzyme-coupled assays in liver tissue .
  • Key Parameters : Ensure controlled dietary phenylalanine intake pre-experiment to avoid confounding plasma concentration fluctuations .

Q. How does [1-13C]-phenylalanine breath testing correlate with histological liver damage in preclinical models?

  • Approach : In CCl4-induced acute liver injury models, PheBT-derived 13CO2 levels inversely correlate with hepatic necrosis severity and PAH activity. Histological scoring (e.g., inflammation, fibrosis) is paired with breath test data to validate non-invasive liver function assessment .
  • Validation : Cross-reference with plasma biomarkers (e.g., ALT, bilirubin) and liver biopsy PAH activity measurements .

Q. What are the advantages of using [1-13C]-phenylalanine over non-isotopic methods for protein turnover studies?

  • Isotope Benefits : Enables precise tracking of phenylalanine-to-tyrosine conversion and protein synthesis rates via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). For example, continuous infusion of [1-13C]-phenylalanine allows calculation of whole-body phenylalanine flux (e.g., 68.8 ± 8.5 µmol·kg⁻¹·h⁻¹ in endurance athletes) .
  • Limitations : Requires correction for isotopic dilution effects in plasma and tissue compartments .

Advanced Research Questions

Q. How do discrepancies arise between [1-13C]-phenylalanine and [1-13C]-leucine models in estimating whole-body protein synthesis (WBPS)?

  • Case Study : In sheep, WBPS values derived from [1-13C]-phenylalanine were 9–13% lower than those from [1-13C]-leucine due to differences in precursor pool enrichments and tissue-specific turnover rates. For accurate comparisons, normalize results using carcass protein amino acid composition and validate with compartmental modeling .
  • Resolution : Simultaneous primed-continuous infusions of both isotopes can reconcile discrepancies by accounting for metabolic routing (e.g., leucine’s role in ketogenesis vs. phenylalanine’s hepatic hydroxylation) .

Q. What mechanisms explain tissue-specific variations in [1-13C]-phenylalanine enrichment during lactation?

  • Findings : In lactating cows, mammary gland and kidney exhibit the highest protein-bound [1-13C]-phenylalanine enrichment (11.7 MPE), reflecting elevated protein synthesis rates. In contrast, skeletal muscle shows lower enrichment (4.7 MPE). Use tissue biopsy sampling and kinetic modeling to account for metabolic priorities (e.g., milk protein synthesis vs. maintenance turnover) .
  • Implications : Tissue-specific tracer incorporation rates must be considered when extrapolating whole-body protein metabolism data .

Q. How do dynamic structural changes in phenylalanine hydroxylase (PAH) impact isotopic tracer studies?

  • Structural Insights : SAXS and size-exclusion chromatography reveal that PAH’s catalytic efficiency depends on conformational shifts triggered by phenylalanine binding. Inactive PAH conformers may underestimate hepatic 13CO2 production in breath tests, necessitating activity-normalized corrections .
  • Experimental Design : Pre-treat in vitro PAH with saturating phenylalanine concentrations to stabilize active conformers before correlating with in vivo tracer data .

Q. Why do [1-13C]-phenylalanine infusion studies show minimal contribution to urinary oxalate production?

  • Data : Less than 0.7% of urinary oxalate originates from [1-13C]-phenylalanine metabolism, as shown by isotopic enrichment below the limit of detection (LOD) in IC/MS assays. This contrasts with glycine-derived oxalate (e.g., [1,2-13C2]glycine), highlighting pathway-specific flux differences .
  • Methodological Note : Use high-sensitivity LC-MS/MS with stable isotope internal standards (e.g., L-phenylalanine-13C6) to improve oxalate detection thresholds .

Methodological Considerations

Q. How to optimize the production of intrinsically labeled proteins for metabolic studies?

  • Protocol : Intravenous infusion of 400 g [1-13C]-phenylalanine in dairy cows yields high-enrichment milk proteins (29.4 MPE). Ensure constant precursor availability by maintaining arterial plasma [1-13C]-phenylalanine enrichment >30 MPE during infusion .
  • QC Measures : Validate protein-bound tracer enrichment via amino acid hydrolysis and GC-MS analysis .

Q. What statistical approaches resolve conflicting results in phenylalanine flux studies across populations?

  • Analysis : Apply biphasic linear regression with breakpoint analysis to determine requirement thresholds (e.g., phenylalanine requirement = 9.1 mg·kg⁻¹·day⁻¹ in adults). Use repeated-measures ANOVA for time-course plasma enrichment data (e.g., P < 0.01 for treatment × time interactions) .

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